2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic thiophene core fused with a cyclohexene ring. The structure features a 4-fluorophenylsulfonyl-propanamido substituent at the 2-position, which introduces both sulfonyl and fluorinated aromatic moieties. These functional groups are known to enhance metabolic stability and target binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S2/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)26-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTYKSVOPCJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein. STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells.
Mode of Action
Upon activation by its agonists, STING triggers the IRF and NF-κB pathways. This compound, being a STING agonist, is likely to interact with STING, leading to the activation of these pathways. The binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction.
Biological Activity
2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉F₁N₃O₄S
- Molecular Weight : 353.39 g/mol
- CAS Number : 1329640-94-9
The compound features a tetrahydrobenzo[b]thiophene core with a sulfonamide moiety and an amide functional group. These structural components contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve:
- Hydrogen Bonding : Facilitating binding to target sites.
- Hydrophobic Interactions : Enhancing affinity for lipid membranes.
- Van der Waals Forces : Contributing to the stability of the ligand-receptor complex.
These interactions can modulate the activity of the target proteins, leading to various biological effects.
Biological Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cell models.
- Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Effects : Preliminary studies suggest that it can inhibit cancer cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases. -
Antioxidant Effects :
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a concentration-dependent scavenging effect, indicating its potential as a protective agent against oxidative damage. -
Anticancer Properties :
In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities that make it a candidate for further research in medicinal chemistry:
Antitumor Activity
Research indicates that derivatives of the benzo[b]thiophene scaffold show significant antitumor properties. For instance, related compounds have demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, suggesting effective cytotoxicity against tumors .
Analgesic Effects
Studies have evaluated the analgesic properties of compounds within the benzo[b]thiophene series using the "hot plate" method in animal models. Results indicated that these derivatives exhibit significant analgesic effects that surpass those of standard analgesics like metamizole .
Enzyme Inhibition
The sulfonamide group in this compound is known to interact with serine proteases and other enzymes involved in disease pathways. This interaction can modulate enzymatic activities crucial for cancer progression and inflammation .
Case Studies
Several studies have explored the applications of this compound in different contexts:
- Analgesic Activity Evaluation : A study conducted on outbred white mice demonstrated that derivatives of related compounds possess analgesic effects exceeding those of traditional analgesics. The methodology involved intraperitoneal injections followed by evaluation using the "hot plate" test .
- Antitumor Research : Investigations into the cytotoxic effects of similar compounds revealed their potential as effective agents against various cancer cell lines, highlighting their therapeutic promise in oncology .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- AChE Inhibition : Compound IIId, bearing a 4-methoxyphenyl-piperazine group, showed superior AChE inhibition (60%) compared to donepezil (40%) in Wistar rat models, suggesting the importance of electron-donating substituents (e.g., methoxy) in enhancing activity .
- Fluorine Substitution: The 4-fluorophenylsulfonyl group in the target compound may improve metabolic stability and binding interactions compared to non-fluorinated analogues like IIIb or IIIc .
- Synthetic Flexibility : The Gewald protocol (used for IIId and others) allows efficient synthesis of thiophene-carboxamide derivatives, with yields ranging from 65–80% depending on substituents .
Physicochemical and Spectroscopic Properties
- Melting Points: Fluorinated derivatives (e.g., IIIc) exhibit lower melting points (196–198°C) compared to non-fluorinated IIIb (200–202°C), likely due to reduced crystallinity from steric effects .
- Spectroscopic Signatures :
Structure-Activity Relationship (SAR) Insights
- Sulfonyl vs. Carboxamide Linkers : The sulfonyl group in the target compound may confer stronger hydrogen-bonding interactions compared to acetamido or acrylamido linkers in other analogues .
- Fluorine Positioning : Fluorine at the para position (as in the target compound) is sterically favorable compared to ortho-substituted fluorobenzyl groups (e.g., IIIc), which may reduce binding efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:
Sulfonylation : Reacting the propanamido precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, DCM) with a base like triethylamine to neutralize HCl byproducts .
Amidation : Coupling the sulfonylated intermediate with the carboxamide group using carbodiimide crosslinkers (e.g., EDC) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Optimization : Reaction temperatures (0–25°C for sulfonylation; 50–80°C for amidation) and solvent polarity significantly affect yield. Purification via column chromatography or HPLC is critical for isolating >95% pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Identifies protons on the tetrahydrobenzo[b]thiophene ring (δ 1.5–2.8 ppm for cyclohexyl protons) and sulfonamide/amide NH groups (δ 8.5–10 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (amide: ~170 ppm; ester: ~165 ppm) and aromatic carbons (4-fluorophenyl: ~125–135 ppm) .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. For biological assays, dilute to <1% DMSO to avoid cytotoxicity .
- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent sulfonamide oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in enzyme inhibition IC₅₀ values (e.g., 5 nM vs. 50 nM) may arise from:
Assay Conditions : Buffer composition (e.g., Tris vs. PBS) or ionic strength alters ligand-receptor binding kinetics. Standardize protocols across labs .
Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC before assays .
- Resolution : Perform dose-response curves in triplicate with internal controls (e.g., known inhibitors) and report mean ± SEM .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Key Modifications :
- Sulfonyl Group : Replacing 4-fluorophenyl with 4-methoxyphenyl enhances solubility but reduces target affinity (ΔIC₅₀: +20 nM) .
- Tetrahydrobenzo[b]thiophene Core : Saturation improves metabolic stability (t₁/₂: 8h vs. 2h for unsaturated analogs) .
Q. What computational methods predict binding modes to biological targets like kinases or GPCRs?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). The sulfonyl group forms hydrogen bonds with Lys721, while the carboxamide anchors to Asp831 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How do in vitro findings translate to in vivo models for therapeutic potential?
- Pharmacokinetics : In rats, oral bioavailability is low (~15%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of carboxamide) improve absorption .
- Toxicity : Acute toxicity (LD₅₀ >500 mg/kg in mice) suggests a wide therapeutic index. Monitor liver enzymes (ALT/AST) in chronic dosing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
